molecular formula C9H11ClO2 B1302743 2,3-Dimethoxybenzyl chloride CAS No. 3893-01-4

2,3-Dimethoxybenzyl chloride

Cat. No. B1302743
CAS RN: 3893-01-4
M. Wt: 186.63 g/mol
InChI Key: MJRVJLUCLPUZER-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzyl chloride is a chemical compound with the molecular formula C9H11ClO2 . It has an average mass of 186.635 Da and a monoisotopic mass of 186.044754 Da .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxybenzyl chloride consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2,3-Dimethoxybenzyl chloride has a density of 1.130±0.06 g/cm3, a boiling point of 95°C at 1mmHg, and a melting point of 69-70.5℃ . It is sold as a 50% by weight solution in methylene chloride .

Scientific Research Applications

Synthesis of Benzamide Compounds

2,3-Dimethoxybenzyl chloride: is utilized in the synthesis of novel benzamide compounds, which are significant due to their wide range of applications in medical, industrial, and biological fields . These benzamides exhibit diverse biological activities, including antioxidant, antibacterial, and potential drug development roles.

Organic Synthesis - Protecting Groups

In organic chemistry, 2,3-Dimethoxybenzyl chloride serves as a protecting group for functional groups in complex molecules during synthesis processes . This is crucial to prevent unwanted side reactions and to ensure the successful completion of multi-step syntheses.

Drug Discovery

This compound plays a role in drug discovery, particularly in the development of antitumor agents. It’s involved in the synthesis of intermediates that are further modified to create drugs with specific therapeutic effects .

Industrial Applications

2,3-Dimethoxybenzyl chloride: finds industrial applications due to its properties as an intermediate in the synthesis of various chemicals used in the plastic, rubber, and paper industries.

Medical Research

In medical research, 2,3-Dimethoxybenzyl chloride is studied for its role in the development of new therapies, especially as a precursor in the synthesis of compounds with antibacterial and antioxidant properties .

Biological Studies

The compound is also significant in biological studies, particularly in the synthesis of benzamide derivatives that show a wide range of biological activities, which include antimicrobial and anti-inflammatory properties .

Agriculture

While specific applications in agriculture are not directly mentioned, the chemical properties of 2,3-Dimethoxybenzyl chloride suggest potential uses in the synthesis of agricultural chemicals, possibly as intermediates in the production of pesticides or herbicides .

Enamine Reactions

2,3-Dimethoxybenzyl chloride: can be used in the formation of enamines, which are important intermediates in organic synthesis. Enamines act as nucleophiles and can be used as synthetic equivalents to enolates in various reactions .

Safety and Hazards

2,3-Dimethoxybenzyl chloride may cause skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin, eyes, and clothing. Use of personal protective equipment is advised .

properties

IUPAC Name

1-(chloromethyl)-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRVJLUCLPUZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374303
Record name 2,3-dimethoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxybenzyl chloride

CAS RN

3893-01-4
Record name 2,3-dimethoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3893-01-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In 30 ml of methylene chloride was dissolved 3.36 g (20 mmol.) of 2,3-dimethoxybenzyl alcohol. Under chilling with ice, to the solution was dropwise added a solution of 1.6 ml (22 mmol.) of thionyl chloride in 5 ml of methylene chloride for 10 min. The mixture was stirred at the same temperature and then placed under reduced pressure to distill off the solvent, to give 3.71 g of 2,3-dimethoxybenzyl chloride as a brown oil, yield 99.5%.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.138 g (1 mmole) of 1,2-dimethoxybenzene (veratrol) were reacted with 0.223 g (1 mmole) of bromomethyl octylether in 5 ml 1,2-dichloroethane in the presence of 0.12 ml (1 mmole) SnCl4 at room temperature for 1 hour. After washing with HCl and water, followed by drying on Na2SO4 the product was isolated by the evaporation of the solvent. The product (0.275 g) corresponds by mp., NMR and analysis to cyclotriveratrylene (A. J. Lindsey. J. Chem. Soc. 1685 (1965) obtained by trimerization of 3-chloromethyl-1,2-dimethoxybenzene.
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
0.223 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0.275 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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